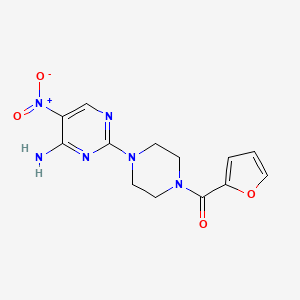

(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-amino-5-nitropyrimidin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O4/c14-11-9(19(21)22)8-15-13(16-11)18-5-3-17(4-6-18)12(20)10-2-1-7-23-10/h1-2,7-8H,3-6H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYVHFDHXRGPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C(=N2)N)[N+](=O)[O-])C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amine and a nitrile derivative under acidic or basic conditions.

Nitration and Amination: The pyrimidine core is then nitrated using a nitrating agent such as nitric acid, followed by reduction to introduce the amino group.

Piperazine Coupling: The amino-nitropyrimidine is then coupled with piperazine under reflux conditions in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Furan Attachment: Finally, the furan moiety is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a furan-containing electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: The nitro group in the pyrimidine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and furan moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of the pyrimidine ring.

Substitution: Various substituted piperazine and furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Diversity in Piperazine-Linked Heterocycles

The compound is part of a broader class of piperazine-containing heterocycles, which exhibit variations in:

- Core Heterocycle: Pyrimidine (target compound) vs. thienopyrimidine (e.g., compound 41, 42), thiazolo[5,4-d]pyrimidine (e.g., compounds 1–6), or pyrazolo[4,3-d]pyrimidine (compound 53) .

- Substituents: The target compound’s 4-amino-5-nitropyrimidine contrasts with substituents like benzyl, phenethyl, or morpholinomethyl in analogs (e.g., compounds 1, 4, 23) .

- Linkage : The furan-2-carbonyl group is a common motif, but other acyl groups (e.g., thiophen-2-yl) are observed in related compounds (e.g., MK47) .

Physical and Spectroscopic Properties

N/R = Not Reported

Key Differentiators of the Target Compound

- Nitro-Amino Pyrimidine Core: Unique electronic profile compared to sulfur-containing analogs (e.g., thienopyrimidine in compound 41) or simpler aryl groups (e.g., benzyl in compound 1) .

- Potential Reactivity: The nitro group offers a handle for further functionalization (e.g., reduction to amine), a feature absent in fully reduced systems like tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines .

- Solubility and Bioavailability : The furan-2-carbonyl group may enhance solubility relative to bulkier substituents (e.g., phenethyl in compound 4) .

Biological Activity

The compound (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyrimidine Core : This is achieved through a condensation reaction between a suitable amine and a nitrile derivative under acidic or basic conditions.

- Nitration and Amination : The pyrimidine core is nitrated using agents like nitric acid, followed by reduction to introduce the amino group.

- Piperazine Coupling : The amino-nitropyrimidine is coupled with piperazine in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under reflux conditions.

The biological activity of (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site or modulating receptor functions, leading to alterations in cellular processes and biological pathways.

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. It has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives with similar structural motifs can inhibit CDK9, a crucial regulator of RNA polymerase II transcription, thereby reducing the expression of anti-apoptotic proteins like Mcl-1 .

Antimicrobial Activity

Preliminary studies suggest that (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone may also possess antimicrobial properties. Compounds with similar furan and pyrimidine structures have demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

Anti-inflammatory Effects

The compound's structural components suggest possible anti-inflammatory activity. Similar compounds have been studied for their ability to inhibit inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone:

Q & A

Q. What are the standard synthetic routes for preparing (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and nitro-group reduction. For example:

Intermediate Formation : React 4-nitrobenzoyl chloride with 1-(2-furoyl)piperazine in the presence of triethylamine to form a nitro-substituted intermediate .

Reduction : Reduce the nitro group to an amine using SnCl₂ or similar reducing agents under controlled conditions (e.g., acidic ethanol, 70–80°C) .

Key parameters affecting yield include solvent choice (acetonitrile or DMF), temperature (70–100°C), and catalyst/base selection (e.g., K₂CO₃) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1625 cm⁻¹, NH₂ bands at ~3400 cm⁻¹ post-reduction) .

- NMR : ¹H NMR confirms proton environments (e.g., furan protons at δ 6.3–7.4 ppm, piperazine protons at δ 2.5–3.5 ppm). ¹³C NMR verifies carbonyl (C=O) at ~165 ppm and aromatic carbons .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ expected at ~482–488 Da for similar derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

- Methodological Answer :

- Temperature Control : Higher temperatures (70–100°C) improve reaction kinetics but may degrade heat-sensitive intermediates. Use reflux with inert atmospheres for stability .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

- Catalyst Screening : Test bases (K₂CO₃, Et₃N) for substitution efficiency. For reductions, compare SnCl₂ vs. catalytic hydrogenation to minimize byproducts .

Q. What computational methods predict the compound’s biological or material science applications?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the amino/nitro groups and active sites .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict corrosion inhibition efficacy. Correlate with experimental electrochemical data (e.g., Tafel plots) .

- MD Simulations : Study adsorption behavior on metal surfaces (e.g., mild steel in HCl) to optimize inhibitor concentration (10–100 ppm) .

Q. How do structural modifications influence biological activity or material performance?

- Methodological Answer :

- SAR Studies : Replace the 5-nitro group with electron-withdrawing/-donating substituents (e.g., Cl, OMe) to modulate receptor binding. Test derivatives via in vitro assays (IC₅₀ measurements) .

- Corrosion Inhibition : Compare inhibition efficiency (%) of the parent compound vs. analogs (e.g., 4-4-ABPFM vs. 4-4-APFM) using weight loss and SEM surface analysis .

- Thermodynamic Studies : Calculate adsorption free energy (ΔG°ads) to determine binding strength on metal substrates. Values < -20 kJ/mol suggest physisorption; > -40 kJ/mol indicate chemisorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.